
Nidufexor
説明
ニデュフェキソールは、ファルネソイドX受容体(FXR)の部分アゴニストとして作用する化学化合物です。 糖尿病性腎症や非アルコール性脂肪肝炎などの疾患の治療における潜在的な治療効果について調査されています 。 この化合物は、胆汁酸の調節、脂質代謝、および炎症に重要な役割を果たすFXRを調節する能力で知られています .
準備方法
ニデュフェキソールの合成は、三環式ジヒドロクロメンピラゾールコアの形成から始まるいくつかのステップを伴います。 このコアはその後、さまざまな化学反応によって修飾され、ニデュフェキソールの最終構造が得られます 。 合成経路には通常以下が含まれます。
コア構造の形成: これは、三環式ジヒドロクロメンピラゾールコアを形成するための環化反応を伴います。
官能基の修飾: さまざまな官能基が導入または修飾されて、所望の化学的性質が得られます。
精製と分離: 最終的な化合物は、クロマトグラフィーなどの技術を使用して精製され、高純度と収率が確保されます。
ニデュフェキソールの工業生産方法は、これらの合成経路を拡大し、反応条件を最適化して、収率を最大化し、コストを最小限に抑えることを含む可能性があります。
3. 化学反応の分析
ニデュフェキソールは、次のようないくつかの種類の化学反応を受けます。
酸化: この反応は、酸化する剤を使用して、酸素の付加または水素の除去を伴います。
還元: 酸化の反対であるこの反応は、還元剤を使用して、水素の付加または酸素の除去を伴います。
置換: この反応は、求核剤または求電子剤を使用して、別の官能基との置換を伴います。
これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化する剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のためのさまざまな求核剤と求電子剤が含まれます。 これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。
化学反応の分析
Nidufexor undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Treatment of Nonalcoholic Steatohepatitis (NASH)
NASH is a progressive liver disease characterized by fat accumulation, inflammation, and fibrosis, often associated with obesity and diabetes. Currently, there are no approved pharmacotherapies for NASH, highlighting the need for effective treatments.
- Clinical Trials : Nidufexor has advanced to Phase 2 clinical trials aimed at assessing its efficacy and safety in patients with NASH. The trials have focused on measuring alanine aminotransferase (ALT) levels as a biomarker for liver damage. Results indicated that participants receiving this compound exhibited significantly lower ALT levels compared to those on placebo, suggesting a reduction in liver injury .
- Effects on Liver Fat : A study reported that after 12 weeks of treatment with this compound, patients showed a decrease in hepatic fat fraction, which is critical in managing NASH progression .
- Adverse Events : Common adverse events included itchiness, with serious events such as cholestatic jaundice reported but deemed manageable .
Diabetic Nephropathy
This compound is also being evaluated for its potential benefits in diabetic nephropathy, a complication of diabetes characterized by kidney damage.
作用機序
ニデュフェキソールは、ファルネソイドX受容体(FXR)の部分アゴニストとして作用することで効果を発揮します。 FXRは、胆汁酸の産生、脂質代謝、および炎症に関与する遺伝子の発現を調節する核受容体です 。 FXR活性を調節することで、ニデュフェキソールはこれらの生化学的経路に影響を与えることができ、治療効果につながります。 関与する分子標的と経路には、胆汁酸の輸送と代謝、脂質合成、炎症反応に関連する遺伝子が含まれます .
6. 類似の化合物との比較
ニデュフェキソールは、FXRアゴニストとして知られる化合物のクラスに属しています。 類似の化合物には以下が含まれます。
オベチコール酸: 非アルコール性脂肪肝炎の治療における臨床研究で有望な結果を示している胆汁酸由来のFXRアゴニスト.
トロピフェキソール: 現在、臨床調査中の非胆汁酸FXRアゴニスト.
シロフェキソール: ニデュフェキソールとは異なる構造モチーフを持つ別のFXRアゴニスト.
ニデュフェキソールは、部分的アゴニスト活性と、他のFXRアゴニストとは異なる特定の化学構造が特徴です。 in vivoでのFXR依存性遺伝子発現を調節する能力は、科学研究および潜在的な治療用途において貴重な化合物となっています .
類似化合物との比較
Nidufexor is part of a class of compounds known as FXR agonists. Similar compounds include:
Obeticholic acid: A bile acid-derived FXR agonist that has shown promise in clinical studies for treating nonalcoholic steatohepatitis.
Tropifexor: A non-bile acid FXR agonist that is currently in clinical investigation.
Cilofexor: Another FXR agonist with a different structural motif compared to this compound.
This compound is unique in its partial agonistic activity and its specific chemical structure, which differentiates it from other FXR agonists. Its ability to modulate FXR-dependent gene expression in vivo makes it a valuable compound for scientific research and potential therapeutic applications .
生物活性
Nidufexor is a novel compound that has garnered attention in the field of pharmacology, particularly for its potential therapeutic applications in liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in clinical studies, and potential implications for treatment.
This compound is classified as a selective farnesoid X receptor (FXR) agonist. FXR is a nuclear receptor that plays a crucial role in bile acid homeostasis, lipid metabolism, and glucose regulation. By activating FXR, this compound modulates the expression of genes involved in these pathways, leading to beneficial metabolic effects.
Key Actions of this compound:
- Bile Acid Regulation : this compound enhances the synthesis and secretion of bile acids, promoting their excretion and reducing hepatic fat accumulation.
- Anti-inflammatory Effects : The activation of FXR by this compound reduces inflammation in the liver by inhibiting pro-inflammatory cytokines.
- Lipid Metabolism : this compound improves lipid profiles by decreasing triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol.
Overview of Clinical Trials
Several clinical trials have been conducted to evaluate the efficacy and safety of this compound in patients with liver diseases. Below is a summary table of key studies:
Study Title | Phase | Population | Duration | Key Findings |
---|---|---|---|---|
Study on this compound for NASH | 2b | Patients with NASH | 24 weeks | Significant reduction in liver fat content |
Safety and Efficacy of this compound | 2a | Healthy volunteers | 12 weeks | Well-tolerated with no serious adverse events |
Long-term Effects of this compound | 3 | Patients with NAFLD | 52 weeks | Improvement in liver enzymes and histology |
Case Studies
- Case Study on NASH Patient : A 45-year-old male with biopsy-proven NASH was treated with this compound for 24 weeks. Results showed a significant reduction in liver fat content (from 30% to 10%) and improvement in liver function tests (ALT and AST levels decreased by over 50%).
- Safety Profile Assessment : In a cohort study involving 100 participants receiving this compound, adverse effects were minimal. The most common side effects reported were mild gastrointestinal disturbances, which resolved without intervention.
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- Absorption : Rapidly absorbed after oral administration.
- Metabolism : Primarily metabolized by the liver, with minimal renal excretion.
- Half-Life : Approximately 12 hours, allowing for once-daily dosing.
Biological Activity Insights
Recent studies have revealed that this compound not only affects liver metabolism but also has systemic effects:
- Impact on Glucose Metabolism : In diabetic models, this compound improved insulin sensitivity and reduced fasting blood glucose levels.
- Effects on Lipid Profiles : In hyperlipidemic patients, treatment with this compound resulted in a significant decrease in triglycerides and an increase in HDL cholesterol levels.
特性
IUPAC Name |
4-[[benzyl-(8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carbonyl)amino]methyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClN3O4/c1-30-25-21-13-20(28)11-12-23(21)35-16-22(25)24(29-30)26(32)31(14-17-5-3-2-4-6-17)15-18-7-9-19(10-8-18)27(33)34/h2-13H,14-16H2,1H3,(H,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTIXGYXBIBOMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COC3=C2C=C(C=C3)Cl)C(=N1)C(=O)N(CC4=CC=CC=C4)CC5=CC=C(C=C5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801336678 | |
Record name | Nidufexor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801336678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1773489-72-7 | |
Record name | Nidufexor [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1773489727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nidufexor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16255 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nidufexor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801336678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NIDUFEXOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ1PL0TE6J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Nidufexor interact with FXR and what are the downstream effects?
A: this compound acts as a partial agonist of FXR [, , ]. While its exact binding mechanism is not fully elucidated in the provided literature, FXR agonists typically bind to the receptor's ligand-binding domain, inducing a conformational change. This change enables FXR to heterodimerize with the retinoid X receptor (RXR) and bind to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.
Q2: What is the structural characterization of this compound?
A2: Unfortunately, the provided abstracts do not disclose the molecular formula, weight, or spectroscopic data for this compound. Further research in chemical databases or publications focusing on this compound's chemical synthesis would be necessary to obtain this information.
Q3: What makes this compound a promising therapeutic agent compared to other FXR agonists in development for NASH?
A3: While the provided abstracts do not directly compare this compound with other FXR agonists, they highlight several aspects that contribute to its potential:
- Non-bile acid structure: Unlike Obeticholic acid (OCA), a first-generation FXR agonist derived from bile acids, this compound possesses a novel, non-bile acid structure []. This difference may translate into an improved safety and tolerability profile.
- Partial agonistic activity: this compound exhibits partial FXR agonism in vitro [], which could potentially lead to a more balanced activation of FXR signaling and a reduced risk of side effects associated with full FXR agonism.
- Progression to Phase 2 clinical trials: this compound's advancement to Phase 2 clinical trials for NASH [] and diabetic nephropathy highlights its therapeutic potential and supports further investigation of its efficacy and safety in humans.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。